2,6-Bis(trifluoromethyl)pyridine

概要

説明

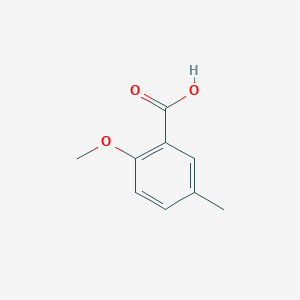

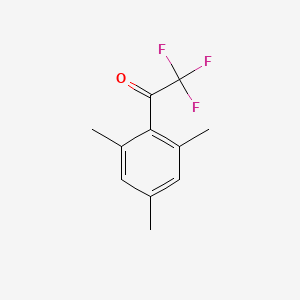

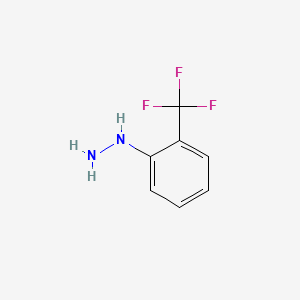

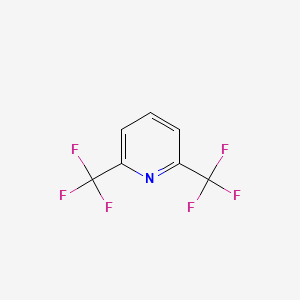

“2,6-Bis(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C7H3F6N . It has a molecular weight of 215.10 g/mol . The compound is used as a building block in the chemical industry .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2,6-Bis(trifluoromethyl)pyridine”, has been discussed in several studies . For instance, one study describes a two-step, one-pot synthesis of 2‐hydroxy‐4,6‐bis(trifluoromethyl)‐pyridine‐5‐carboxylates . Another study discusses the iridium-catalyzed aromatic borylation of 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester .

Molecular Structure Analysis

The molecular structure of “2,6-Bis(trifluoromethyl)pyridine” has been analyzed in several studies . The compound has a unique physicochemical property due to the combination of the fluorine atom and the pyridine moiety .

Chemical Reactions Analysis

The chemical reactions involving “2,6-Bis(trifluoromethyl)pyridine” have been explored in various studies . For example, one study discusses the Suzuki couplings of this highly electron-deficient pyridine-4-boronic ester with various (hetero)aryl bromides .

Physical And Chemical Properties Analysis

“2,6-Bis(trifluoromethyl)pyridine” has several physical and chemical properties. It has a molecular weight of 215.10 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 175 . The compound is also considered hazardous .

科学的研究の応用

Agrochemical Applications

2,6-Bis(trifluoromethyl)pyridine and its derivatives are widely used in the agrochemical industry . The major use of these derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

Pharmaceutical Applications

Several derivatives of 2,6-Bis(trifluoromethyl)pyridine are also used in the pharmaceutical industry . Five pharmaceutical products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

In the veterinary industry, two products containing the 2,6-Bis(trifluoromethyl)pyridine moiety have been granted market approval . These products are used to treat various conditions in animals .

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines is an important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives .

Development of Fluorinated Organic Chemicals

The development of fluorinated organic chemicals, including 2,6-Bis(trifluoromethyl)pyridine, is becoming an increasingly important research topic . More than 50% of the pesticides launched in the last two decades have been fluorinated .

Future Applications

It is expected that many novel applications of 2,6-Bis(trifluoromethyl)pyridine will be discovered in the future . The combination of the unique properties of the fluorine atom and the pyridine moiety is thought to contribute to the biological activities of these derivatives .

作用機序

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are often used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridines can result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Biochemical Pathways

It’s known that trifluoromethylpyridines are often used as building blocks in the synthesis of various compounds, suggesting that they may play a role in a variety of biochemical pathways .

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a melting point of 55-59°c and a boiling point of 82°c at 18 mmhg . These properties could potentially impact its bioavailability.

Result of Action

It’s known that trifluoromethylpyridines are often used in the synthesis of various pharmaceuticals and agrochemicals, suggesting that they may have a wide range of potential effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Bis(trifluoromethyl)pyridine. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,6-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6N/c8-6(9,10)4-2-1-3-5(14-4)7(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPDVFTXBESQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343470 | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(trifluoromethyl)pyridine | |

CAS RN |

455-00-5 | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Bis(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,6-Bis(trifluoromethyl)pyridine a useful building block in organic synthesis?

A1: 2,6-Bis(trifluoromethyl)pyridine is a highly electron-deficient pyridine derivative. This property makes it valuable for introducing a strong electron-withdrawing group into other molecules. [] One efficient way to utilize this compound is through Suzuki coupling reactions. Researchers have successfully coupled 2,6-Bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester with various aryl and heteroaryl bromides, achieving yields ranging from 46% to 95%. [] This methodology proves useful for incorporating this specific pyridine derivative into more complex structures.

Q2: How can 2,6-Bis(trifluoromethyl)pyridine be synthesized?

A2: While traditional methods exist, a more recent approach utilizes 2,6-dichloropyridine as a starting material. [] This method involves two steps:

- Trifluoromethylation: The synthesized dihalo-pyridine reacts with potassium trifluoroacetate to produce 2,6-bis(trifluoromethyl)pyridine with yields varying between 28% and 53%. []

Q3: Has 2,6-Bis(trifluoromethyl)pyridine been incorporated into materials with unique photophysical properties?

A3: Yes, 2,6-Bis(trifluoromethyl)pyridine plays a crucial role in constructing organic room temperature phosphorescence (RTP) materials. [] When incorporated into [2.2]paracyclophane (PCP) systems alongside carbazole units, it facilitates through-space charge transfer (TSCT), leading to long-lived RTP. Notably, PCP-PyCNCz, a molecule containing both 2,6-bis(trifluoromethyl)pyridine and carbazole moieties connected to a PCP core, exhibits a remarkable RTP lifetime of 528.00 ms. [] This extended luminescence, observable with the naked eye for several seconds, highlights the potential of incorporating 2,6-Bis(trifluoromethyl)pyridine in advanced optical materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)